4-(Naphthalen-2-yl)phenol

Catalog No.
S1907089
CAS No.
6336-82-9
M.F
C16H12O
M. Wt
220.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Naphthalen-2-yl)phenol

CAS Number

6336-82-9

Product Name

4-(Naphthalen-2-yl)phenol

IUPAC Name

4-naphthalen-2-ylphenol

Molecular Formula

C16H12O

Molecular Weight

220.26 g/mol

InChI

InChI=1S/C16H12O/c17-16-9-7-13(8-10-16)15-6-5-12-3-1-2-4-14(12)11-15/h1-11,17H

InChI Key

NIRHUNSXEDESLN-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)O

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)O

The exact mass of the compound 4-(Naphthalen-2-yl)phenol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39892. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(Naphthalen-2-yl)phenol (CAS: 6336-82-9) is a specialized, sterically bulky aromatic monohydroxy compound primarily procured as an advanced end-capping agent (chain terminator) for high-performance polycarbonates, and as a structural building block for OLED materials . Featuring a phenol ring conjugated with a rigid naphthalene moiety, this compound possesses a high molecular weight (220.27 g/mol) and an exceptionally high boiling point of approximately 392.4 °C . In industrial polymerization, particularly high-temperature melt transesterification, its thermal stability prevents evaporative loss, while its extended pi-conjugation imparts exceptional optical density and elevated Vicat softening temperatures to the final polymer matrix [1].

In the synthesis of optical or high-heat polycarbonates, generic substitution with standard end-capping agents like phenol, 4-tert-butylphenol (PTBP), or p-cumylphenol fundamentally compromises the material's performance ceiling [1]. While PTBP provides adequate chain termination and melt flow, its aliphatic tert-butyl group lowers the polymer's refractive index and limits the Vicat softening temperature to standard ranges (~145–150 °C) [1]. Similarly, while 4-phenylphenol offers an all-aromatic alternative, it lacks the extreme steric bulk and extended electronic conjugation of the naphthalene system . Substituting 4-(Naphthalen-2-yl)phenol with these simpler analogs results in lower thermal headroom, increased volatility during melt processing, and inferior optical density, rendering the resulting polymers unsuitable for advanced optical lenses or high-security transparent films.

Suppressed Volatility in High-Temperature Melt Polymerization

During the melt polymerization of polycarbonates, reaction temperatures often exceed 280 °C, causing standard end-cappers like PTBP to volatilize and disrupt stoichiometric ratios. 4-(Naphthalen-2-yl)phenol exhibits a boiling point of 392.4 °C, drastically reducing evaporative losses and ensuring precise molecular weight control .

Evidence DimensionMonomer Boiling Point (Volatility indicator)
Target Compound Data392.4 °C
Comparator Or Baseline4-tert-Butylphenol (PTBP) (239.8 °C)
Quantified Difference+152.6 °C higher boiling point
Conditions760 mmHg (Standard atmospheric pressure)

Ensures precise molecular weight control and high yield during severe high-temperature melt transesterification processes by preventing the evaporative loss of the chain terminator.

Elevated Refractive Index for Optical Polycarbonates

The extended pi-electron system of the fused naphthalene ring significantly increases the polarizability of the molecule. Chemoinformatic data indicates a baseline refractive index of 1.677 for 4-(Naphthalen-2-yl)phenol, which is substantially higher than standard aliphatic-substituted phenols . When incorporated as polymer termini, this translates to high-refractive-index (high-RI) polycarbonates essential for thin optical components.

Evidence DimensionPredicted Monomer Refractive Index
Target Compound Data~1.677
Comparator Or Baseline4-tert-Butylphenol (PTBP) (~1.51)
Quantified Difference~0.16 higher baseline refractive index
ConditionsStandard state prediction

Allows manufacturers to formulate thinner, lighter optical lenses and camera modules by maximizing the refractive index of the base polycarbonate resin.

Enhanced Polymer Heat Resistance via Steric Bulk

The incorporation of bulky, rigid end-groups restricts the mobility of polymer chain ends, thereby increasing the softening temperatures. Patent literature demonstrates that utilizing advanced aromatic monohydroxy compounds like naphthalenyl-phenols enables copolycarbonates to achieve Vicat softening temperatures exceeding 156 °C, outperforming standard bisphenol-A resins end-capped with simple phenols [1].

Evidence DimensionVicat Softening Temperature (VST) B/120 of resulting polymer
Target Compound Data≥ 156 °C (up to 230 °C in specific copolycarbonates)
Comparator Or BaselineStandard BPA polycarbonate with phenol end-caps (~145–150 °C)
Quantified Difference+6 to +11 °C (or greater) increase in thermal deformation resistance
ConditionsISO 306:2004 (Method B120, 50N, 120 °C/h)

Critical for procuring precursors for automotive headlamp lenses, high-heat electronic housings, and security document films that must withstand extreme thermal environments.

Extended Conjugation for OLED Host Material Stability

In the design of OLED hole-transport or host materials, high morphological stability is required to prevent crystallization. 4-(Naphthalen-2-yl)phenol provides a larger, more rigid conjugated framework than 4-phenylphenol . This increased steric bulk and molecular weight directly correlates with higher glass transition temperatures (Tg) in the synthesized small-molecule OLED materials.

Evidence DimensionAromatic Ring Count and Molecular Weight
Target Compound Data3 aromatic rings (2 fused, 1 linked); MW 220.27 g/mol
Comparator Or Baseline4-Phenylphenol (2 linked rings); MW 170.21 g/mol
Quantified Difference+50% aromatic ring count; +50 g/mol mass per end-group
ConditionsSmall-molecule OLED precursor design

Procuring this naphthalenyl building block yields OLED materials with superior thermal stability and longer operational device lifetimes by resisting crystallization.

High-Refractive-Index (High-RI) Optical Polycarbonates

Where this compound is the right choice for end-capping resins used in smartphone camera lenses, AR/VR optics, and ultra-thin eyeglass lenses, directly leveraging its high baseline refractive index (1.677) to boost the optical density of the final polymer .

High-Heat Transparent Films for Security Documents

Ideal for formulating copolycarbonates that require a Vicat softening temperature ≥ 156 °C (e.g., passport data pages, ID cards), as the bulky naphthalene group restricts chain mobility and prevents thermal deformation during laser engraving or lamination [1].

High-Temperature Melt Polymerization Processes

The optimal chain terminator for continuous melt transesterification facilities where standard end-cappers (like PTBP) would volatilize. Its high boiling point (392.4 °C) ensures precise stoichiometry and consistent molecular weight control .

Synthesis of Thermally Stable OLED Materials

The preferred phenolic building block for creating hole-transporting or host molecules, where the extended conjugation and steric bulk of the naphthalene ring prevent crystallization and improve the glass transition temperature (Tg) of the organic layer .

XLogP3

4.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

220.088815002 g/mol

Monoisotopic Mass

220.088815002 g/mol

Heavy Atom Count

17

UNII

YVS55A8NMM

Other CAS

6336-82-9

Wikipedia

4-(naphthalen-2-yl)phenol

Dates

Last modified: 07-22-2023

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